N-SMase Spiroepoxide Inhibitor

Descripción general

Descripción

N-SMase Spiroepoxide Inhibitor is a potent and selective irreversible inhibitor of neutral sphingomyelinase (N-SMase). Neutral sphingomyelinase is an enzyme that catalyzes the hydrolysis of sphingomyelin to produce ceramide, a bioactive lipid involved in various cellular processes. The inhibition of neutral sphingomyelinase by this compound has significant implications in the study of sphingolipid metabolism and its associated biological functions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-SMase Spiroepoxide Inhibitor involves the reaction of specific precursor molecules under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve multiple steps, including the formation of the spiroepoxide ring structure, which is crucial for its inhibitory activity .

Industrial Production Methods: Industrial production of this compound requires large-scale synthesis techniques that ensure high purity and yield. This often involves optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve efficient production. The use of advanced purification methods, such as chromatography, is essential to obtain the final product with the desired specifications .

Análisis De Reacciones Químicas

Types of Reactions: N-SMase Spiroepoxide Inhibitor primarily undergoes substitution reactions due to the presence of the reactive spiroepoxide group. This group can react with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions: The reactions involving this compound typically require mild to moderate conditions, with common reagents including nucleophiles such as amines and thiols. The reactions are often carried out in organic solvents like dichloromethane or dimethyl sulfoxide .

Major Products: The major products formed from the reactions of this compound depend on the specific nucleophile used. For example, reaction with an amine nucleophile would result in the formation of an amine-substituted derivative .

Aplicaciones Científicas De Investigación

Neurodegenerative Diseases

Recent studies have demonstrated that nSMase2 inhibitors can reduce ceramide levels associated with neurodegenerative conditions such as Alzheimer's Disease (AD) and Parkinson's Disease (PD).

Case Study: Alzheimer's Disease

- Model : 5XFAD mice

- Results : Inhibition of nSMase2 led to decreased serum EV levels, reduced brain ceramide levels, and improved cognitive function as measured by memory tests. The reduction in amyloid-beta plaque load was also noted .

| Disease | Model | Result |

|---|---|---|

| AD | 5XFAD mice | Decreased Aβ plaque load and improved memory |

| PD | AAV-tau mice | Reduced tau spread from entorhinal cortex to hippocampus |

Cardiovascular Diseases

nSMase2 inhibitors have shown potential in attenuating vascular calcification by decreasing the release of EVs from vascular smooth muscle cells (VSMCs).

Case Study: Vascular Calcification

- Compounds Tested : ID 5728450 and ID 4011505

- Results : Both compounds significantly reduced EV release and calcification in vitro at low IC50 values (< 2 µM), suggesting their utility in preventing vascular complications .

| Compound ID | IC50 Value (µM) | Effect |

|---|---|---|

| 5728450 | < 2 | Decreased EV release and calcification |

| 4011505 | < 2 | Decreased EV release and calcification |

Cancer Therapy

Inhibition of nSMase has been linked to reduced tumor growth by blocking exosome secretion, which is often exploited by tumors for promoting growth and metastasis.

Case Study: Melanoma

- Model : B16BL6 melanoma cells

- Results : Treatment with GW4869, a known nSMase inhibitor, significantly decreased tumor growth compared to untreated controls, indicating that exosome inhibition can suppress tumor progression .

Research Findings on Specific Compounds

Several compounds have been identified as potent nSMase inhibitors:

- Spiroepoxide : A natural product that irreversibly inhibits nSMase activity. It has shown efficacy in blocking exosome release.

- Cambinol : Exhibits competitive inhibition with an IC50 around 6 µM against nSMase2.

- PDDC : A noncompetitive inhibitor with excellent pharmacokinetic properties and potential for oral bioavailability .

Mecanismo De Acción

N-SMase Spiroepoxide Inhibitor exerts its effects by irreversibly binding to the active site of neutral sphingomyelinase. This binding prevents the enzyme from catalyzing the hydrolysis of sphingomyelin to ceramide. The inhibition of ceramide production disrupts various cellular processes, including cell signaling, apoptosis, and stress responses. The molecular targets and pathways involved include the sphingolipid metabolic pathway and the downstream signaling cascades mediated by ceramide .

Comparación Con Compuestos Similares

N-SMase Spiroepoxide Inhibitor is unique in its selective and irreversible inhibition of neutral sphingomyelinase. Similar compounds include:

GW4869: A non-competitive inhibitor of neutral sphingomyelinase 2, which also blocks ceramide synthesis.

3-O-Methyl-sphingomyelin: Another inhibitor of neutral sphingomyelinase, used in studies of sphingolipid metabolism.

This compound stands out due to its high potency and selectivity, making it a valuable tool in research and therapeutic applications.

Actividad Biológica

N-SMase (neutral sphingomyelinase) spiroepoxide inhibitors are a class of compounds that have garnered attention for their ability to inhibit the activity of nSMase, an enzyme pivotal in the hydrolysis of sphingomyelin to ceramide. This process is crucial for the formation of extracellular vesicles (EVs), including exosomes, which play significant roles in intercellular communication and the pathophysiology of various diseases. This article provides a detailed examination of the biological activity of N-SMase spiroepoxide inhibitors, focusing on their mechanisms, therapeutic implications, and relevant research findings.

N-SMase spiroepoxide inhibitors function by irreversibly binding to nSMase, thereby preventing its enzymatic activity. This inhibition leads to decreased production of ceramide, subsequently reducing the formation and release of EVs. The structural uniqueness of spiroepoxide allows it to selectively target nSMase without affecting other sphingomyelinase isoforms, making it a promising candidate for therapeutic applications.

Inhibition of Exosome Release

Studies have demonstrated that spiroepoxide effectively inhibits exosome release from various cell types. For instance, at a concentration of 5 μM, spiroepoxide was shown to reduce exosome release by approximately 20% . This reduction is significant considering the role of exosomes in tumor progression and metastasis.

Comparative Efficacy

When compared with GW4869, a widely used nSMase inhibitor, spiroepoxide exhibits distinct structural properties but similar functional outcomes in terms of inhibiting exosome release. GW4869 has been shown to significantly decrease the growth of melanoma cells by inhibiting exosome secretion . In contrast, spiroepoxide's unique structure allows for different pharmacological profiles that may enhance its therapeutic potential.

| Compound | IC50 (μM) | Mechanism | Effect on Exosome Release |

|---|---|---|---|

| Spiroepoxide | 5 | Irreversible nSMase inhibitor | 20% reduction |

| GW4869 | 1 | Reversible nSMase inhibitor | Significant reduction |

| DPTIP | 0.03 | nSMase2 inhibitor | 50% reduction at 30 μM |

Cancer Therapeutics

In preclinical models, spiroepoxide has been evaluated for its potential in cancer therapy. For example, Matsumoto et al. reported that treatment with GW4869 led to reduced proliferation in B16BL6 melanoma cells due to decreased autocrine signaling mediated by exosomes . Similar studies using spiroepoxide suggest that its inhibition of exosome release may also suppress tumor growth and metastasis.

Cardiovascular Implications

Research has indicated that nSMase2 plays a critical role in vascular smooth muscle cell (VSMC) calcification and EV release. Inhibition of nSMase2 using compounds like spiroepoxide has been linked to reduced vascular calcification and improved outcomes in models of cardiovascular disease .

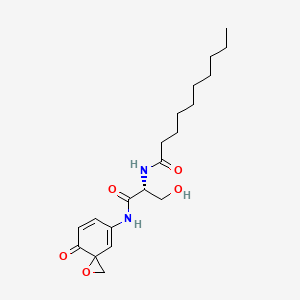

Propiedades

IUPAC Name |

N-[(2R)-3-hydroxy-1-oxo-1-[(4-oxo-1-oxaspiro[2.5]octa-5,7-dien-7-yl)amino]propan-2-yl]decanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O5/c1-2-3-4-5-6-7-8-9-18(25)22-16(13-23)19(26)21-15-10-11-17(24)20(12-15)14-27-20/h10-12,16,23H,2-9,13-14H2,1H3,(H,21,26)(H,22,25)/t16-,20?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCBIIRJHDAZURT-QRIPLOBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)NC(CO)C(=O)NC1=CC2(CO2)C(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)N[C@H](CO)C(=O)NC1=CC2(CO2)C(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90440572 | |

| Record name | N-SMase Spiroepoxide Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

282108-77-4 | |

| Record name | N-SMase Spiroepoxide Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.